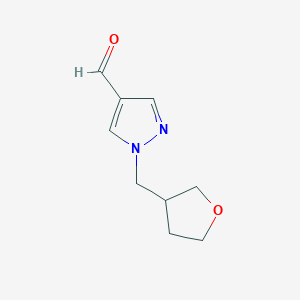

1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazole-4-carbaldehyde

描述

1-((Tetrahydrofuran-3-yl)methyl)-1H-pyrazole-4-carbaldehyde is an organic compound that features a tetrahydrofuran ring fused to a pyrazole ring with an aldehyde functional group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of tetrahydrofuran derivatives with pyrazole precursors under controlled conditions. One common method involves the use of tetrahydrofuran-3-ylmethanol as a starting material, which is then reacted with pyrazole-4-carbaldehyde in the presence of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

化学反应分析

Nucleophilic Addition Reactions

The aldehyde group undergoes nucleophilic additions with amines, hydrazines, and alcohols:

-

Schiff Base Formation : Reacts with primary amines (e.g., aniline derivatives) to form imines under mild acidic or neutral conditions. For example, 1H-pyrazole-4-carbaldehydes react with aromatic amines to yield Schiff bases, which are precursors for bioactive molecules .

-

Hydrazone Synthesis : Forms hydrazones upon reaction with hydrazines (e.g., phenylhydrazine), enabling further cyclization into heterocycles like pyrazolo[3,4-b]pyridines .

Condensation Reactions

The aldehyde participates in Claisen-Schmidt and aldol condensations:

-

Aldol Condensation : Reacts with ketones (e.g., methyl acetoacetate) in ethanolic NaOH to form α,β-unsaturated ketones. A related example is the synthesis of 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-furanyl)prop-2-en-1-one from pyrazole-4-carbaldehyde and acetylfuran .

-

Cyclocondensation : Under acidic conditions, forms thiazolidin-4-ones when reacted with thioglycolic acid and amines. Yields up to 92% have been reported using ultrasound-assisted methods .

Reduction and Oxidation

-

Reduction : The aldehyde group is reduced to a hydroxymethyl group using NaBH₄ or LiAlH₄. For example, sodium borohydride reduction of 1-phenylpyrazole-4-carbaldehyde yields 4-hydroxymethylpyrazole, which can be further chlorinated with SOCl₂ .

-

Oxidation : Oxidized to carboxylic acids using strong oxidizing agents like KMnO₄ or CrO₃, though this is less common due to competing decomposition of the pyrazole ring .

Cyclization Reactions

The aldehyde facilitates intramolecular cyclization to form fused heterocycles:

-

Pyrazolo[3,4-b]pyridines : Reacts with 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate) under microwave irradiation (180°C, TsOH catalyst) to form tricyclic structures. Yields exceeding 98% have been achieved .

-

Thiazole Derivatives : Condenses with thioamides or thioureas in DMF/TMSCl to yield 4-thiazolidinones, which exhibit anticancer activity .

Cross-Coupling Reactions

The pyrazole ring enables participation in transition metal-catalyzed reactions:

-

Suzuki-Miyaura Coupling : Boronic ester derivatives of pyrazole-4-carbaldehyde undergo cross-coupling with aryl halides (e.g., 4-bromo-2-chlorobenzonitrile) using Pd catalysts. A reported example achieved 66% yield with bis(triphenylphosphine)palladium(II) chloride .

-

Sonogashira Coupling : Alkyne derivatives form via reaction with terminal alkynes under CuTC catalysis, as demonstrated in the synthesis of 1-(bicyclo[1.1.1]pentan-1-yl)-4-bromo-1H-pyrazole .

Table 1: Key Reaction Conditions and Yields

Functional Group Interconversion

The THF-methyl group influences steric and electronic properties:

-

Ether Cleavage : The THF moiety can be opened under acidic conditions (e.g., TsOH/MeOH) to yield diols, as seen in the deprotection of tetrahydro-2H-pyran derivatives .

-

Alkylation/Protection : The THF-methyl group acts as a directing group in regioselective alkylation reactions, as demonstrated in the synthesis of 4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol derivatives.

科学研究应用

1-((Tetrahydrofuran-3-yl)methyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The tetrahydrofuran and pyrazole rings may also contribute to the compound’s binding affinity and specificity for certain biological targets .

相似化合物的比较

Similar Compounds

(Tetrahydrofuran-3-yl)methanol: A related compound with a hydroxyl group instead of an aldehyde group.

1-(Tetrahydrofuran-3-yl)methanamine: Contains an amine group instead of an aldehyde group.

(Tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate: Features a sulfonate ester group.

Uniqueness

1-((Tetrahydrofuran-3-yl)methyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the tetrahydrofuran and pyrazole rings, along with the reactive aldehyde group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

生物活性

1-((Tetrahydrofuran-3-yl)methyl)-1H-pyrazole-4-carbaldehyde (CAS No. 1339517-49-5) is a compound characterized by a unique structure that includes a pyrazole ring and a tetrahydrofuran moiety, which contributes to its solubility and reactivity. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

The molecular formula of this compound is , with a molecular weight of approximately 180.20 g/mol. The presence of the aldehyde functional group is significant for its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂N₂O₂ |

| Molecular Weight | 180.20 g/mol |

| CAS Number | 1339517-49-5 |

Biological Activity

Research indicates that compounds containing pyrazole rings often exhibit diverse pharmacological effects. Specifically, studies on this compound have suggested several potential biological activities:

Antimicrobial Activity

Preliminary investigations have indicated that this compound may possess antimicrobial properties. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways, although specific studies are required to elucidate these mechanisms.

Anticancer Properties

The pyrazole moiety has been associated with anticancer activity in various derivatives. Research into structurally similar compounds suggests that this compound could inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest.

Case Studies and Research Findings

A review of the literature reveals limited but promising findings regarding the biological activity of this compound:

- Anticancer Studies : One study demonstrated that derivatives of pyrazole compounds showed significant cytotoxic effects against several cancer cell lines, suggesting that modifications to the structure can enhance activity .

- Antimicrobial Testing : In vitro assays indicated that certain pyrazole derivatives exhibited effective inhibition against Gram-positive and Gram-negative bacteria, highlighting the potential for this compound as a lead in antibiotic development .

- Pharmacokinetic Profiles : The pharmacokinetic properties of related compounds suggest that the tetrahydrofuran group may enhance solubility and bioavailability, which are crucial for therapeutic efficacy .

Synthesis and Reaction Pathways

The synthesis of this compound typically involves reacting tetrahydrofuran derivatives with pyrazole precursors under controlled conditions. Common methods include:

- Oxidation : The aldehyde group can be oxidized to a carboxylic acid.

- Reduction : The aldehyde can be reduced to an alcohol.

These reactions allow for the exploration of various derivatives that may exhibit enhanced biological activities.

属性

IUPAC Name |

1-(oxolan-3-ylmethyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c12-6-9-3-10-11(5-9)4-8-1-2-13-7-8/h3,5-6,8H,1-2,4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPLUWGNRPSPPGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CN2C=C(C=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。